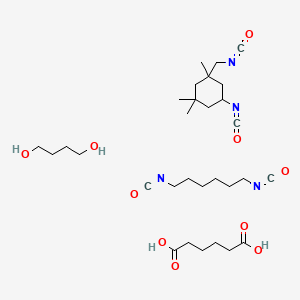
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. Benzothiazoles are bicyclic heterocyclic compounds containing a 5-membered 1,3-thiazole ring fused with a benzene ring . The nitro group at the 7th position and the carbamate group attached to the nitrogen atom at the 3rd position of the benzothiazole ring contribute to the unique properties of this compound.
Métodos De Preparación
The synthesis of benzothiazole derivatives, including Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving the condensation of urea, aldehydes, and β-keto esters.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Análisis De Reacciones Químicas
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide
Aplicaciones Científicas De Investigación
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular, anti-cancer, and anti-inflammatory activities.
Industry: Used in the development of new materials, such as fluorescence materials and electroluminescent devices
Mecanismo De Acción
The mechanism of action of Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole ring can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate can be compared with other benzothiazole derivatives, such as:
5-Nitro-1,2-benzothiazol-3-amine: Known for its anti-aggregation properties against proteins like α-synuclein and tau.
N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide: Studied for its potential to modulate protein aggregation.
2-Arylbenzothiazoles: Known for their anti-cancer and anti-bacterial activities.
This compound stands out due to its unique combination of a nitro group and a carbamate group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
105734-77-8 |
|---|---|
Fórmula molecular |
C10H9N3O4S |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
ethyl N-(7-nitro-1,2-benzothiazol-3-yl)carbamate |
InChI |
InChI=1S/C10H9N3O4S/c1-2-17-10(14)11-9-6-4-3-5-7(13(15)16)8(6)18-12-9/h3-5H,2H2,1H3,(H,11,12,14) |
Clave InChI |
MLZLEFBNXODVPV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NSC2=C1C=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)

![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)


![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)

![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)

![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)



